Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium
Overview
Description
Imino acids are structurally related to amino acids, which have an amino group instead of an imine—a difference of single vs double-bond between nitrogen and carbon . The simplest example is dehydroglycine .
Synthesis Analysis
D-Amino acid oxidase is an enzyme that is able to convert amino acids into imino acids . Also, the direct biosynthetic precursor to the amino acid proline is the imino acid (S)-Δ1-pyrroline-5-carboxylate (P5C) .Scientific Research Applications
Polymerization and Polymer Synthesis
- Miyamoto et al. (1992) demonstrated the polymerization of cyclic iminocarbonates, resulting in the production of poly[[N-(ethoxycarbonyl)imino]ethylene]. This process involved ring-opening isomerization polymerization, emphasizing the utility of imino compounds in polymer chemistry (Miyamoto, Aoi, Morimoto, Chujo, & Saegusa, 1992).
Organic Synthesis and Chemical Reactions
- Shri (2022) investigated the synthesis of Azo-Schiff base compounds, which involved reactions with imino compounds, showcasing the versatility of these chemicals in creating complex organic structures (Shri, 2022).
- Lobanova, Sadykov, and Stankevich (2016) explored the reactions of oxiranes with oxazolidin-2-ones, demonstrating the reactivity of imino compounds in synthesizing isomeric oxazolidin-2-ones (Lobanova, Sadykov, & Stankevich, 2016).
Molecular Characterization and Properties
- Bouzian et al. (2018) characterized the molecular structure and hydrogen bonding of an ethoxy-oxoethoxy side chain compound, contributing to the understanding of molecular conformations and interactions in similar imino compounds (Bouzian, Hlimi, Sebbar, El Hafi, Hni, Essassi, & Mague, 2018).
Applications in Materials Science
- Chikaraishi-Kasuga et al. (1997) synthesized derivatives of ω-hydroxy carboxylic ionophore, which involved complex imino compounds, indicating their potential in developing materials with specific ionic selectivities (Chikaraishi-Kasuga, Onoue, Osawa, Nakahama, Ohashi, & Yamaguchi, 1997).
properties
IUPAC Name |
imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62N3O14/c1-31(2,3)48-30(35)4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-33-34-32/h32H,4-29H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRQVHVUEHCSCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62N3O14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Poly(oxy-1,2-ethanediyl), alpha-(2-azidoethyl)-omega-[3-(1,1-dimethylethoxy)-3-oxopropoxy]- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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